molecular formula C10H6ClNO B3024098 6-Chloroquinoline-4-carbaldehyde CAS No. 482583-75-5

6-Chloroquinoline-4-carbaldehyde

Cat. No.: B3024098
CAS No.: 482583-75-5
M. Wt: 191.61 g/mol
InChI Key: CBKMCVSSHQYURY-UHFFFAOYSA-N
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Description

6-Chloroquinoline-4-carbaldehyde (CAS: 482583-75-5) is an organic compound with the molecular formula C10H6ClNO and a molecular weight of 191.61 g/mol . It is characterized by a quinoline scaffold, a privileged structure in chemical biology that is frequently found in bioactive compounds and natural products like quinine . This compound serves as a versatile and valuable synthon in organic synthesis due to its two reactive sites: the chloroquinoline moiety and the aldehyde (carbaldehyde) group . The chlorine atom at the 6-position provides a handle for further functionalization, particularly through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for creating carbon-carbon bonds to synthesize complex, poly-substituted quinoline derivatives . The aldehyde functionality is highly reactive and can undergo a wide range of transformations, including condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, oxidation to carboxylic acids, and reduction to alcohols . These reactions make it a key building block for constructing diverse molecular libraries, including fused heterocyclic systems relevant to pharmaceutical discovery and the development of materials with specific optical properties . As a halogenated quinoline carbaldehyde, it is of significant interest in medicinal chemistry for the synthesis of compounds with potential biological activities, such as anticancer, antimicrobial, and anti-tuberculosis agents . In material science, its aromatic and heteroatomic nature makes it a candidate for creating novel materials with interesting electronic and optical properties . This product is intended for research applications and is not for diagnostic or therapeutic use. Please refer to the available safety data sheets for proper handling and storage information, which recommend storage in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinoline-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKMCVSSHQYURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389821
Record name 6-chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482583-75-5
Record name 6-chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloroquinoline 4 Carbaldehyde and Its Analogues

Precursor Synthesis and Starting Materials for Quinoline (B57606) Carbaldehydes

The construction of the quinoline core is the foundational step in synthesizing target molecules like 6-chloroquinoline-4-carbaldehyde. The choice of starting materials and initial cyclization strategy dictates the substitution pattern of the final product.

Utilization of Substituted Acetophenones in Quinoline Synthesis

Substituted acetophenones are common and commercially available starting materials for building the quinoline framework. A prevalent method involves the conversion of a substituted acetophenone (B1666503) into its corresponding acetanilide (B955), which can then undergo cyclization.

A key synthetic pathway is the Vilsmeier-Haack reaction performed on acetanilide derivatives. For instance, N-arylacetamides, which can be prepared from acetophenones, are treated with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to yield 2-chloro-3-formylquinolines. ijsr.net This reaction proceeds through the formation of an iminium salt, followed by electrophilic substitution and subsequent cyclization and chlorination. The substitution pattern on the initial acetophenone directly translates to the substitution on the resulting quinoline ring.

Another approach involves the reaction of substituted phenyl carbonyl hydrazone compounds, derived from acetophenones and phenylhydrazine, which undergo cyclization using the Vilsmeier-Haack reaction to produce pyrazole-4-carbaldehydes, demonstrating the versatility of acetophenone precursors in heterocyclic synthesis. researchgate.net

Preparation of Oxime Intermediates

Oxime intermediates offer an alternative route to quinoline synthesis. Acetophenone oximes, prepared by reacting substituted acetophenones with hydroxylamine (B1172632) hydrochloride, serve as direct precursors for the synthesis of quinoline carbaldehydes. ijsr.net

In a significant application of this strategy, these 4-substituted-1-phenylethanone oximes are subjected to the Vilsmeier-Haack reaction. This process results in the formation of 6-substituted-2-chloroquinoline-3-carbaldehydes. ijsr.net The reaction demonstrates a powerful transformation where the oxime group facilitates the cyclization and formylation to build the final quinoline carbaldehyde structure.

The general scheme for this synthesis is presented below:

Scheme 1: Synthesis from Substituted Acetophenone OximesGenerated mermaid

This table visualizes the two-step synthesis of 6-substituted-2-chloroquinoline-3-carbaldehydes starting from substituted acetophenones via an oxime intermediate.

Formylation Reactions for Carbaldehyde Formation

The introduction of the carbaldehyde (formyl) group onto the quinoline ring is a critical step. Various formylation methods have been developed, with the Vilsmeier-Haack reaction being the most prominent.

Vilsmeier-Haack Reaction in Quinoline Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely documented and versatile method for the formylation of electron-rich aromatic and heteroaromatic substrates, including quinoline precursors. ijsr.net The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.netmdpi.com This reagent then acts as an electrophile.

This reaction is instrumental in producing a variety of chloro-substituted quinoline carbaldehydes. For example, it can be used for the dual functionalization of pyrazole (B372694) derivatives, leading to chloro-substituted pyrazole carbaldehydes. mdpi.com Specifically for quinolines, the reaction of 4-substituted-1-phenylethanone oximes with the Vilsmeier reagent (POCl₃/DMF) directly yields 6-substituted-2-chloroquinoline-3-carbaldehydes. ijsr.net Similarly, azaflavanones can be converted to 4-chloroquinoline-3-carbaldehydes in excellent yields using this method. mdpi.com

The reaction involves an initial iminoalkylation, which is an electrophilic substitution, followed by alkaline hydrolysis to form the final aldehyde. ijsr.net The versatility of this reaction makes it a cornerstone in the synthesis of compounds like this compound.

Table 1: Examples of Vilsmeier-Haack Reaction in Heterocyclic Synthesis

Starting Material Product Reference
4-Substituted-1-phenylethanone oximes 6-Substituted-2-chloroquinoline-3-carbaldehydes ijsr.net
Azaflavanones 4-Chloroquinoline-3-carbaldehydes mdpi.com
3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde mdpi.com
Substituted Phenyl Carbonyl Hydrazone 3-substituted-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde researchgate.net

Alternative Formylation Approaches

While the Vilsmeier-Haack reaction is prevalent, other methods exist for introducing a formyl group. These can be particularly useful depending on the specific substrate and desired regioselectivity.

One such method is the Duff reaction , which is a formylation method for aromatic compounds, typically using hexamethylenetetramine as the formyl source in an acidic medium. Another classical method is the Reimer-Tiemann reaction , which uses chloroform (B151607) in a basic solution to formylate phenols. Both methods are established tools for the formylation of electron-rich aromatic systems and can be applied to quinoline precursors, especially hydroxyquinolines.

Furthermore, formylation can be achieved through the oxidation of a corresponding methyl or hydroxymethyl group on the quinoline ring. For example, a patent describes a method for preparing 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carbaldehyde through the oxidation of the respective 3-hydroxymethylquinoline. This highlights that if a precursor with a methyl or alcohol group at the desired position is available, a simple oxidation step can be an effective final step to introduce the carbaldehyde functionality.

Regioselective Synthetic Strategies

Controlling the position of functional groups on the quinoline ring is crucial for synthesizing specific isomers like this compound. Regioselectivity can be directed by the choice of starting materials and reaction conditions.

The development of regioselective C-H functionalization of quinolines through transition metal catalysis has become an attractive and green strategy. mdpi.com These methods allow for the site-selective introduction of various functional groups at almost any position on the quinoline ring, often with high efficiency. mdpi.com

Multicomponent reactions are also powerful tools for achieving regioselectivity. For instance, the Doebner reaction , a three-component coupling of an aniline, an aldehyde, and pyruvic acid, yields quinoline-4-carboxylic acids. The substitution pattern of the final quinoline is directly controlled by the substituents on the starting aniline. While this produces a carboxylic acid, it can be a precursor to the carbaldehyde.

The Vilsmeier-Haack reaction itself can be regioselective. The reaction conditions and the electronic nature of the substituents on the precursor molecule can influence the position of formylation. For example, the reaction on substituted anilides can be directed by the position of electron-donating or electron-withdrawing groups on the aromatic ring.

Directed Metalation Techniques in Chloroquinoline Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of chloroquinolines, a directing group can guide the deprotonation of a specific carbon atom by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then react with an electrophile to introduce a desired functional group.

While specific literature on the direct application of DoM to synthesize this compound is not prevalent, the principles of this methodology can be applied. For instance, a suitable directing group at a position adjacent to the desired formylation site on the 6-chloroquinoline (B1265530) core could facilitate this transformation. The choice of the directing group and reaction conditions is crucial to control the regioselectivity and avoid unwanted side reactions.

Synthesis of Chloroquinoline-4-carbaldehyde through Specific Intermediates

The synthesis of chloroquinoline-4-carbaldehydes often proceeds through key intermediates that are subsequently converted to the final product. A common and effective method for introducing a formyl group at the C-4 position of a quinoline ring is the Vilsmeier-Haack reaction. researchgate.net This reaction typically involves the treatment of an activated aromatic substrate with a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.

In the case of synthesizing this compound, a potential synthetic route could involve the Vilsmeier-Haack reaction on a suitable 6-chloro-substituted quinoline precursor. For example, the reaction of 6-chloro-2-quinolone could be a plausible starting point. The resulting iminium salt intermediate would then be hydrolyzed to yield the desired aldehyde.

Another approach involves the modification of a pre-existing functional group at the 4-position of the 6-chloroquinoline core. For instance, the oxidation of a corresponding 4-hydroxymethyl or 4-methyl group on the 6-chloroquinoline scaffold would yield the carbaldehyde.

Intermediate Reagent Reaction Type Product
6-Chloro-2-quinoloneVilsmeier Reagent (DMF/POCl₃)Vilsmeier-Haack ReactionThis compound
6-Chloro-4-methylquinolineOxidizing Agent (e.g., SeO₂)OxidationThis compound
6-Chloroquinoline-4-carboxylic acidReducing Agent (e.g., DIBAL-H)ReductionThis compound

Advanced Synthetic Transformations Leading to Carbaldehyde Derivatives

The synthesis of quinoline carbaldehyde derivatives can also be achieved through multi-step reaction sequences that involve the construction of the quinoline ring system with the desired substitution pattern.

Pfitzinger Reaction for Quinoline-4-carboxylic Acid Derivatives

The Pfitzinger reaction is a classical method for the synthesis of quinoline-4-carboxylic acids. wikipedia.org This reaction involves the condensation of isatin (B1672199) or a substituted isatin with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The resulting quinoline-4-carboxylic acid can then be converted to the corresponding carbaldehyde through various chemical transformations.

The general mechanism of the Pfitzinger reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form an intermediate keto-acid. wikipedia.org This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. wikipedia.org Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline-4-carboxylic acid. wikipedia.org

To synthesize a precursor for this compound, one would start with 5-chloroisatin (B99725). The reaction of 5-chloroisatin with a suitable carbonyl compound, such as pyruvic acid, would yield 6-chloroquinoline-4-carboxylic acid.

Reactant 1 Reactant 2 Condition Product
5-ChloroisatinPyruvic AcidBase6-Chloroquinoline-4-carboxylic acid
IsatinCarbonyl CompoundBaseQuinoline-4-carboxylic acid wikipedia.org

The resulting 6-chloroquinoline-4-carboxylic acid can then be converted to this compound. This transformation can be achieved through several methods, including:

Reduction of the carboxylic acid: Using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H).

Conversion to an acid chloride followed by Rosenmund reduction: The carboxylic acid is first converted to the corresponding acid chloride using a reagent like thionyl chloride (SOCl₂), which is then catalytically hydrogenated over a poisoned palladium catalyst.

Conversion to a Weinreb amide followed by reduction: The carboxylic acid is converted to the N-methoxy-N-methylamide (Weinreb amide), which upon treatment with a suitable organometallic reagent or a hydride source yields the aldehyde.

These synthetic strategies highlight the versatility of chemical methods available for the preparation of this compound and its derivatives, compounds of significant interest in medicinal and materials chemistry.

Chemical Reactivity and Derivatization Strategies of 6 Chloroquinoline 4 Carbaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group at the 4-position of the quinoline (B57606) ring is a key site for a variety of chemical reactions, including condensations, nucleophilic additions, and reductions.

Condensation Reactions to Form Schiff Bases

The aldehyde group of 6-chloroquinoline-4-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. usu.ac.id This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. usu.ac.id

These Schiff bases are important intermediates in organic synthesis and have been utilized in the preparation of various biologically active molecules. For instance, Schiff bases derived from quinoline-2-carboxaldehyde have been used to create copper complexes that act as proteasome inhibitors in human prostate cancer cells. nih.gov The formation of Schiff bases can be achieved by reacting the aldehyde with an amine in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. usu.ac.id

A general representation of Schiff base formation is shown below:


Reaction Scheme: Schiff Base Formation

Reactant 1Reactant 2Product
This compoundPrimary Amine (R-NH₂)(E)-N-((6-chloroquinolin-4-yl)methylene)alkanamine

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by various nucleophiles. libretexts.org These reactions proceed through a nucleophilic addition mechanism, where the nucleophile adds to the carbonyl group to form a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.org

Common nucleophiles that can react with this compound include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as cyanide ions (CN⁻). The addition of these nucleophiles leads to the formation of secondary alcohols or cyanohydrins, respectively.

Reduction of the Aldehyde Group to Carbinols

The aldehyde functionality of this compound can be reduced to a primary alcohol, specifically a carbinol. libretexts.org This transformation is a fundamental reaction in organic synthesis and can be accomplished using various reducing agents. libretexts.org

Commonly used reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol. libretexts.orgnih.gov Lithium aluminum hydride is a more powerful reducing agent and is typically used in aprotic solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. libretexts.org The choice of reducing agent depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. libretexts.orggoogle.com

The general reaction for the reduction of the aldehyde is as follows:


Table: Reduction of this compound

ReactantReducing AgentProduct
This compoundSodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)(6-Chloroquinolin-4-yl)methanol

Biginelli Reaction for Dihydropyrimidine (B8664642) Synthesis

This compound can serve as the aldehyde component in the Biginelli reaction, a one-pot multicomponent reaction that produces dihydropyrimidinones. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction also involves a β-ketoester (such as ethyl acetoacetate) and urea (B33335) or thiourea. wikipedia.orgorganic-chemistry.org

The mechanism is believed to start with the condensation of the aldehyde and urea to form an iminium intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidine ring. organic-chemistry.org The reaction is often facilitated by a catalyst, which can range from Brønsted or Lewis acids to more environmentally friendly options like nanocatalysts. wikipedia.orgresearchgate.net The resulting dihydropyrimidine derivatives are of significant interest due to their potential pharmacological applications. organic-chemistry.orgresearchgate.net

Transformations Involving the Chlorine Substituent

The chlorine atom at the 6-position of the quinoline ring can be replaced through nucleophilic substitution reactions, although this is generally less facile than substitutions at the 2- or 4-positions.

Nucleophilic Substitution Reactions

The chlorine atom on the quinoline ring can be displaced by various nucleophiles. quimicaorganica.orgresearchgate.net Halogenated quinolines, particularly those with halogens at the 2- and 4-positions, readily undergo nucleophilic substitution. quimicaorganica.org While the 6-position is less reactive, substitution can still be achieved, often requiring more forcing conditions. researchgate.net

The reactivity of chloroquinolines towards nucleophilic substitution is influenced by the position of the chlorine atom and the nature of the nucleophile. researchgate.net For instance, studies on the reaction of 2-chloro- and 4-chloroquinoline (B167314) with amines have shown differences in their reactivity and catalytic behavior. researchgate.net The reaction of chloroquinolines with nucleophiles like 1,2,4-triazole (B32235) has been reported to yield the corresponding substituted quinolines. researchgate.net These reactions typically proceed through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine, forming an intermediate which then eliminates the chloride ion to restore aromaticity. quimicaorganica.org


Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the presence of a halogen atom (chlorine) on the quinoline ring provides a reactive site for such transformations.

Suzuki-Miyaura Cross-Coupling for Arylation and Arylvinylation

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a premier method for creating carbon-carbon bonds. This reaction can be effectively applied to the this compound scaffold to introduce aryl and arylvinyl substituents, thereby accessing a diverse range of derivatives.

The general transformation involves the reaction of this compound with an arylboronic acid or an arylvinylboronic acid in the presence of a palladium catalyst and a base. The reactivity of the C-Cl bond at the 6-position of the quinoline ring allows for selective coupling. While direct studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar halogenated quinoline and quinazoline (B50416) systems. researchgate.net For instance, the Suzuki-Miyaura cross-coupling of heteroaryl halides with arylboronic acids is a well-established method for generating heterobiaryl products. nih.gov

Successful coupling is contingent on the choice of catalyst, ligands, base, and solvent. Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, enable the coupling of even less reactive aryl chlorides. organic-chemistry.org The reaction is generally tolerant of various functional groups, making it suitable for complex molecules. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides

ComponentExamplePurpose
Aryl Halide This compoundElectrophilic partner
Boron Reagent Phenylboronic acid, Styrylboronic acidNucleophilic partner
Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Forms the active Pd(0) species
Ligand SPhos, XPhos, PCy₃Stabilizes the catalyst and facilitates reaction steps
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron reagent
Solvent Toluene, Dioxane, DMF/WaterSolubilizes reactants and influences reaction rate

The arylation of the 6-chloroquinoline (B1265530) core can yield compounds with potentially interesting photophysical or biological properties. Similarly, arylvinylation introduces a styryl moiety, extending the conjugation of the quinoline system.

Other Cross-Coupling Strategies

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods can be employed to functionalize the this compound core.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides to form carbon-carbon bonds. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would yield 6-alkynylquinoline-4-carbaldehydes. wikipedia.orgyoutube.com These products are valuable intermediates for further transformations. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org

Buchwald-Hartwig Amination: This powerful method is used to form carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.org Applying this reaction to this compound would involve reacting it with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orgwikipedia.orgnih.gov This strategy allows for the synthesis of 6-aminoquinoline (B144246) derivatives, which are prevalent in medicinal chemistry. The choice of phosphine ligand is critical for achieving high yields, especially with less reactive aryl chlorides. nih.govnih.gov

Stille Coupling: This reaction involves the coupling of an organotin compound (organostannane) with an organic halide. While less common now due to the toxicity of tin reagents, it remains a viable method for forming C-C bonds.

These diverse cross-coupling strategies highlight the versatility of this compound as a scaffold for generating a wide array of substituted quinoline derivatives.

Cyclization and Annulation Reactions for Fused Heterocyclic Systems

The aldehyde functional group at the 4-position, in concert with the reactive chloro-substituent, makes this compound an excellent precursor for constructing fused heterocyclic systems through cyclization and annulation reactions.

Formation of Pyrazoloquinolines

Pyrazolo[4,3-c]quinolines are a class of fused heterocycles with recognized biological activities. nih.govnih.gov The synthesis of these systems can be achieved from 4-chloroquinoline-carbaldehyde derivatives. A common strategy involves the reaction of the chloro-aldehyde with a hydrazine (B178648) derivative. rsc.org

The reaction likely proceeds through initial nucleophilic attack of the hydrazine at the aldehyde to form a hydrazone. Subsequent intramolecular nucleophilic aromatic substitution of the chloride at the 4-position by the other nitrogen of the hydrazone, followed by aromatization, would yield the fused pyrazolo[4,3-c]quinoline ring system. The specific substitution on the resulting pyrazole (B372694) ring depends on the nature of the hydrazine used (e.g., hydrazine hydrate, phenylhydrazine). Research on related 4-chloroquinoline-3-carbaldehydes demonstrates their utility as synthons for angular azoloquinolines. uj.edu.pl

Table 2: Proposed Synthesis of Pyrazolo[4,3-c]quinolines

Reactant 1Reactant 2Product ScaffoldKey Reaction Steps
This compoundHydrazine hydrate6-Chloro-1H-pyrazolo[4,3-c]quinolineHydrazone formation, Intramolecular Cyclization
This compoundPhenylhydrazine6-Chloro-1-phenyl-1H-pyrazolo[4,3-c]quinolineHydrazone formation, Intramolecular Cyclization

Synthesis of Azetidinone Scaffolds

Azetidinones, also known as β-lactams, are four-membered cyclic amides famous for their presence in penicillin and other antibiotics. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a classic and versatile method for constructing the azetidinone ring. mdpi.comwikipedia.org

To synthesize an azetidinone scaffold from this compound, the aldehyde must first be converted into an imine. This is typically achieved through condensation with a primary amine. The resulting imine, bearing the 6-chloroquinoline moiety, can then be reacted with a ketene, generated in situ from an acyl chloride and a tertiary base like triethylamine. researchgate.netorganic-chemistry.org This cycloaddition reaction would yield a β-lactam substituted with the quinoline ring at the N1 or C4 position, depending on the structure of the imine and ketene.

The stereochemistry of the resulting azetidinone (cis or trans) is influenced by reaction conditions and the electronic properties of the substituents on both the imine and the ketene. organic-chemistry.org This approach provides a pathway to novel hybrid molecules combining the quinoline and β-lactam pharmacophores. mdpi.com

Generation of Tetrazoloquinolines

Tetrazoles are five-membered nitrogen-containing heterocycles that are considered to be bioisosteres of carboxylic acids and find application in medicinal chemistry. The generation of a fused tetrazolo[1,5-a]quinoline (B14009986) system from this compound is a plausible synthetic transformation.

A common method for synthesizing tetrazoles involves the reaction of nitriles with azides. However, a fused tetrazole ring can also be formed from a suitable heterocyclic precursor. For instance, reaction of a chloro-substituted quinoline with sodium azide (B81097) can lead to the formation of a tetrazoloquinoline via an intramolecular cyclization of an intermediate azido-quinoline. In the case of this compound, the chlorine at position 4 is activated towards nucleophilic substitution. Reaction with sodium azide could displace the chloride to form 4-azido-6-chloroquinoline-4-carbaldehyde. The azido (B1232118) group can then undergo a characteristic intramolecular cyclization onto the quinoline nitrogen (N1), leading to the formation of the fused tetrazole ring, yielding a 7-chloro-tetrazolo[1,5-a]quinoline-5-carbaldehyde. This type of ring-chain tautomerism between 2-azido-azines and tetrazolo-azines is a well-known phenomenon in heterocyclic chemistry.

Development of Pyranoquinolones

The synthesis of pyranoquinolones, a class of compounds with significant biological activities, often involves the utilization of quinoline-based starting materials. While direct synthetic routes to pyranoquinolones originating from this compound are not extensively documented in readily available literature, the general strategies for constructing the pyranoquinolone skeleton typically involve the reaction of a quinoline moiety with a suitable three-carbon component to form the pyran ring.

For instance, a one-pot cyclocondensation reaction for the synthesis of indole-based pyranoquinoline derivatives has been reported, which involves the reaction of 2-(4-substituted)phenyl-N-allyl-indole-3-carbaldehydes, active methylene (B1212753) compounds, and 4-hydroxy-1-substituted quinolin-2(1H)-one. royalsocietypublishing.orgnih.gov This reaction, catalyzed by tetra-n-butylammonium fluoride (B91410) (TBAF) in aqueous ethanol, proceeds through an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization to afford the pyrano[3,2-c]quinoline derivatives in good to excellent yields. royalsocietypublishing.org Although this example does not use this compound as a direct precursor, it illustrates a common pathway to the pyranoquinolone core that could potentially be adapted. The pyranoquinolinone moiety is a key structural feature in several alkaloids like flindersine (B191242) and veprisine. royalsocietypublishing.orgroyalsocietypublishing.org

Other Fused Heterocyclic Systems

The reactivity of chloro-substituted quinoline carbaldehydes is harnessed in the synthesis of a variety of other fused heterocyclic systems. These reactions often proceed via condensation of the aldehyde group followed by an intramolecular cyclization, leading to the formation of novel polycyclic structures.

One notable example is the synthesis of 6-aryl-6H-chromeno[3,4-c]quinolines . This is achieved by reacting 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with anilines. mdpi.com The reaction is typically carried out in dichloromethane, and the addition of trifluoroacetic acid (TFA) promotes the in situ cyclization of the intermediate imine. mdpi.com This method provides a route to a tetracyclic system fusing a chromene and a quinoline ring.

Another important class of fused systems derived from quinoline precursors are pyrimido[4,5-b]quinolines . The synthesis of these tricyclic derivatives can be accomplished through multicomponent reactions. For example, the reaction of a 6-aminopyrimidinone, an aromatic aldehyde, and dimedone in a single step can yield 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives. nih.gov The use of ultrasound irradiation has been shown to be an efficient heating method for this transformation. nih.gov

Furthermore, the versatility of chloro-substituted carbaldehydes in building fused heterocycles is demonstrated in the synthesis of chromeno[4,3-b]quinolin-6-ones . These compounds can be prepared from the reaction of 4-chlorocoumarin-3-carbaldehyde with aryl isocyanides. researchgate.net This reaction highlights the utility of the gem-activated alkene character of the starting material, which possesses a good leaving group in the form of the chlorine atom. researchgate.net

The following table summarizes the types of fused heterocyclic systems that can be synthesized from quinoline and chromene carbaldehyde precursors, illustrating the potential synthetic pathways available for derivatives of this compound.

Starting Material TypeReagentsFused Heterocyclic Product
2-Aryl-4-chloro-2H-chromene-3-carbaldehydeAnilines, TFA6-Aryl-6H-chromeno[3,4-c]quinoline
6-Aminopyrimidinone, Aromatic aldehydeDimedone5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione
4-Chlorocoumarin-3-carbaldehydeAryl isocyanidesChromeno[4,3-b]quinolin-6-one

Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy Analysis (FT-IR)

A study on 6-Chloroquinoline (B1265530) reported its experimental and theoretical FT-IR spectra. dergipark.org.tr The C-Cl stretching modes for 6-Chloroquinoline were observed at 351, 607, and 637 cm⁻¹. dergipark.org.tr For 6-Chloroquinoline-4-carbaldehyde, one would expect to see these characteristic quinoline (B57606) ring vibrations, in addition to the distinct stretching frequency of the aldehyde group's carbonyl (C=O) bond, which typically appears in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group is also anticipated around 2850 and 2750 cm⁻¹.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Reference
C=O (aldehyde)1680-1700General spectroscopic data
C-H (aldehyde)2850, 2750General spectroscopic data
C-Cl351, 607, 637 dergipark.org.tr
C-H (aromatic)3000-3100General spectroscopic data
C=C (aromatic)1400-1600General spectroscopic data

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For this compound, the most downfield signal is expected to be the aldehyde proton (CHO), typically appearing between δ 9.5 and 10.5 ppm. The aromatic protons on the quinoline ring would resonate in the region of δ 7.0-9.0 ppm. Experimental ¹H NMR data for the related 6-Chloroquinoline shows signals in the aromatic region, which can be used as a reference for assigning the signals of the quinoline moiety in this compound. researchgate.net

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their electronic nature. The most deshielded carbon in this compound would be the carbonyl carbon of the aldehyde group, with a chemical shift typically in the range of δ 190-200 ppm. The aromatic carbons of the quinoline ring are expected to appear between δ 120 and 150 ppm. Experimental ¹³C NMR data for 6-Chloroquinoline provides a basis for the expected chemical shifts of the quinoline ring carbons. dergipark.org.trchemicalbook.com

¹H NMR Expected Chemical Shift (ppm)¹³C NMR Expected Chemical Shift (ppm)
Aldehyde H9.5 - 10.5Aldehyde C=O190 - 200
Aromatic H7.0 - 9.0Aromatic C120 - 150

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Predicted mass spectrometry data for this compound is available from PubChem. uni.lu The monoisotopic mass of the compound is calculated to be 191.0138 Da. uni.lu

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 191. The presence of a chlorine atom would also result in a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

IonPredicted m/z
[M]⁺191.01325
[M+H]⁺192.02108
[M+Na]⁺214.00302
[M-H]⁻190.00652

Data sourced from PubChem uni.lu

Elemental Analysis

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula. For this compound (C₁₀H₆ClNO), the theoretical elemental composition can be calculated. While specific experimental data for this compound is not available in the provided search results, a comparison with theoretical values is a standard method for verification of a synthesized compound's purity and identity.

ElementTheoretical Percentage (%)
Carbon (C)62.68
Hydrogen (H)3.16
Chlorine (Cl)18.50
Nitrogen (N)7.31
Oxygen (O)8.35

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the properties of quinoline (B57606) derivatives with a high degree of accuracy. These calculations allow for the exploration of electronic characteristics that govern the molecule's behavior.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common and reliable choice for studying quinoline derivatives, providing a good balance between accuracy and computational cost.

Table 1: Predicted Optimized Geometrical Parameters for 6-Chloroquinoline-4-carbaldehyde (Based on DFT Calculations of Analogous Structures)

ParameterPredicted Value
C-Cl Bond Length~1.74 Å
C=O Bond Length~1.21 Å
C-N Bond Lengths (ring)~1.32 - 1.38 Å
C-C Bond Lengths (ring)~1.37 - 1.42 Å
C-C Bond Angle (ring)~118° - 122°
C-N-C Bond Angle (ring)~117°
O-C-H Angle (aldehyde)~120°

Note: This data is illustrative and based on typical values for substituted quinolines and aldehydes from DFT calculations.

Analysis of Frontier Molecular Orbitals (FMO)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
EHOMO-6.5 to -7.0
ELUMO-2.0 to -2.5
Energy Gap (ΔE)4.0 to 5.0

Note: These values are estimations based on DFT studies of similar quinoline derivatives. A smaller energy gap generally correlates with higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution within a molecule, identifying electrophilic and nucleophilic sites. The MEP map uses a color spectrum to indicate electrostatic potential, where red signifies regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack).

In this compound, the most negative potential (red/yellow regions) is expected to be concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atom of the quinoline ring. nih.gov These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atom of the aldehyde group and the hydrogen atoms on the quinoline ring will exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. The chlorine atom will also show a region of negative potential. nih.gov MEP analysis is crucial for predicting non-covalent interactions and understanding how the molecule might interact with biological receptors. nih.gov

Atomic Charge Distribution Analysis

Analysis of atomic charges, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the electron distribution on an atom-by-atom basis. This provides a more detailed picture of the electronic effects of substituents.

For this compound, the analysis would confirm the high negative charges on the nitrogen, oxygen, and chlorine atoms due to their high electronegativity. The carbon atom of the carbonyl group would carry a significant positive charge, making it a primary electrophilic center. The hydrogen atom of the aldehyde group would also be positively charged. The charge distribution across the quinoline ring would be non-uniform, influenced by both the nitrogen heteroatom and the chloro and carbaldehyde substituents.

Table 3: Hypothetical Atomic Charges for Selected Atoms in this compound

AtomPredicted Atomic Charge (a.u.)
N1 (ring nitrogen)~ -0.60
O (carbonyl)~ -0.55
Cl (on C6)~ -0.15
C4 (ring carbon with aldehyde)~ +0.20
C (carbonyl)~ +0.45

Note: These values are illustrative, based on typical NBO analysis results for similar heterocyclic aldehydes.

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry allows for the prediction of reaction mechanisms by mapping potential energy surfaces and calculating the energy barriers for transition states. For this compound, several reaction types can be investigated.

The carbaldehyde group is a primary site for reactivity, particularly nucleophilic addition reactions. britannica.com Computational models can determine the energy barriers for the addition of various nucleophiles to the carbonyl carbon. Furthermore, the synthesis of quinoline derivatives often involves cyclization reactions, and DFT can be used to model the transition states and intermediates of these synthetic routes, providing insight into reaction feasibility and selectivity. mdpi.com For instance, the Vilsmeier-Haack reaction, often used to introduce formyl groups onto aromatic rings, can be computationally studied to understand its mechanism and regioselectivity. nih.gov

Tautomeric Equilibria Studies

Tautomerism is the equilibrium between two or more interconverting structural isomers. For this compound, the most relevant tautomerism is the keto-enol equilibrium of the aldehyde group. britannica.com

Keto form: this compound

Enol form: (6-chloroquinolin-4-yl)methanol

Computational studies can accurately predict the relative stabilities of these tautomers by calculating their ground-state energies. For most simple aldehydes, the keto form is overwhelmingly more stable than the enol form in standard conditions. DFT calculations would likely confirm a large energy difference, indicating that the equilibrium lies heavily in favor of the aldehyde (keto) form. britannica.com While other forms of tautomerism exist for the quinoline ring itself (e.g., quinolone tautomers), these are not directly applicable to this compound, which lacks the necessary hydroxyl or amino groups at positions 2 or 4 that would facilitate such equilibria. researchgate.net

Acidity Constant (pKa) Determinations

The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability across biological membranes, and interaction with biological targets. Computational methods offer a reliable and efficient means to predict the pKa of novel compounds.

Molecular Modeling and Docking Studies

Molecular modeling and docking are cornerstone computational techniques in drug discovery, enabling the prediction and analysis of how a small molecule (ligand) interacts with a biological macromolecule (receptor). These studies are vital for understanding the mechanism of action and for the rational design of more potent and selective derivatives.

Molecular docking simulations provide detailed insights into the binding mode of a ligand within the active site of a target protein. For quinoline derivatives, these studies have revealed specific and crucial interactions with amino acid residues that are key for their biological activity.

A representative table of interacting amino acid residues for quinoline derivatives is provided below:

Interacting Amino Acid Residues with Quinoline Derivatives
ILE-8, ILE-18
LYS-7, LYS-11, LYS-16, LYS-26
VAL-14
PHE-15
TRP-12, TRP-25
GLU-9

Data compiled from studies on various quinoline derivatives and are illustrative of potential interactions. nih.gov

A key output of molecular docking simulations is the calculation of binding energy, which provides a quantitative estimate of the binding affinity between a ligand and its receptor. Lower (more negative) binding energies generally indicate a more stable ligand-receptor complex and potentially higher potency.

In silico studies of various quinoline derivatives have reported a range of binding energies, reflecting their diverse biological targets and substitution patterns. For instance, docking studies of thiopyrano[2,3-b]quinoline derivatives against the CB1a protein revealed binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov In another study focusing on quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors, some compounds exhibited high docking scores, with one derivative reaching a binding energy of -10.675 kcal/mol. nih.govtubitak.gov.tr Furthermore, research on 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents showed binding energy estimates ranging from -9.3 kcal/mol to -12.3 kcal/mol against the N-myristoyltransferase enzyme from L. major. frontiersin.org These values are instrumental in ranking potential drug candidates and prioritizing them for synthesis and further experimental testing.

An illustrative table of calculated binding energies for different quinoline derivatives is shown below:

Quinoline Derivative ClassTarget ProteinBinding Energy (kcal/mol)
Thiopyrano[2,3-b]quinolinesCB1a-5.3 to -6.1
Pyrazoline/Pyrimidine-containing quinolinesHIV Reverse Transcriptaseup to -10.675
2-Aryl-quinoline-4-carboxylic acidsL. major N-myristoyltransferase-9.3 to -12.3

This table presents a range of binding energies from different studies on quinoline derivatives to illustrate the typical values obtained through computational analysis. nih.govnih.govtubitak.gov.trfrontiersin.org

Computational Prediction of Pharmacokinetic Properties

Beyond target binding, the success of a drug candidate is heavily dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). In silico ADME predictions are now a standard component of early-stage drug discovery, helping to identify and filter out compounds with unfavorable pharmacokinetic properties.

In the research of novel derivatives based on scaffolds like this compound, computational ADME prediction plays a crucial role. Various online tools and software packages, such as SwissADME, pkCSM, and Molinspiration, are employed to assess key drug-like properties.

Studies on novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde have shown that the synthesized compounds possess reliable ADME properties. researchgate.net Similarly, in silico ADME studies on novel quinoline-4-one derivatives indicated that a majority of the designed compounds exhibited excellent ADME profiles, with most adhering to Lipinski's rule of five. researchgate.net Research on quinoline-linked pyrimidine (B1678525) derivatives also demonstrated that the designed compounds fulfilled Lipinski's Rule of Five and had physicochemical characteristics within acceptable ranges for drug candidates. researchgate.net These computational screens evaluate parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) to predict oral bioavailability and drug-likeness. Such analyses are critical for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetics.

A representative table of predicted ADME properties for a series of hypothetical quinoline derivatives is presented below:

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
Derivative A< 500< 5< 5< 100
Derivative B< 500< 5< 5< 100
Derivative C> 500> 5> 5> 103

This is an illustrative table based on the principles of ADME prediction for drug-like compounds.

Structure Activity Relationship Sar Studies of 6 Chloroquinoline 4 Carbaldehyde Derivatives

Influence of Substituent Position and Nature on Biological Profiles

The biological activity of derivatives of 6-chloroquinoline-4-carbaldehyde is profoundly influenced by the nature and position of various substituents. The carbaldehyde group at the C-4 position serves as a key handle for derivatization, often through the formation of Schiff bases or thiosemicarbazones. These modifications introduce new functionalities that can significantly modulate the biological profile of the parent molecule.

For instance, the conversion of the 4-carbaldehyde group into a thiosemicarbazone moiety has been a common strategy to generate compounds with notable biological activities. Thiosemicarbazones derived from quinoline-4-carbaldehydes are known for their diverse pharmacological effects, including antimicrobial and anticancer properties. ontosight.ai The biological activity of these thiosemicarbazone derivatives can be further tuned by introducing substituents on the terminal nitrogen atom of the thiosemicarbazone side chain.

In a series of 4-aryl-6-chloro-quinoline derivatives evaluated for their anti-hepatitis B virus (HBV) activity, the nature of the aryl group at the 4-position was a critical determinant of potency. While these compounds were not direct derivatives of the 4-carbaldehyde, the study highlights the importance of the substituent at the C-4 position of the 6-chloroquinoline (B1265530) core. The investigation revealed that various substituted aryl groups at this position led to compounds with moderate to significant inhibitory activity against HBV DNA replication. nih.gov

Interactive Table 1: Biological Activity of 6-Chloroquinoline Derivatives

Compound IDC4-SubstituentOther SubstituentsBiological ActivityReference
1 -CHO6-ClAntiviral, Antimicrobial Intermediate ontosight.ai
2 -CH=N-NH-CS-NH26-ClAnticancer, Antimicrobial ontosight.ai
3 4-Aryl6-ClAnti-HBV nih.gov

Correlation of Electronic and Steric Effects with Biological Potency

The electronic nature of substituents on the quinoline (B57606) ring and its appendages can significantly alter the electron distribution within the molecule, thereby influencing its reactivity and binding affinity. The 6-chloro substituent on the quinoline ring is an electron-withdrawing group, which imparts specific electronic characteristics to the molecule. ontosight.ai The introduction of further electron-donating or electron-withdrawing groups can fine-tune the biological activity. For example, in Schiff base derivatives, the electronic properties of substituents on the imine nitrogen can modulate the antimicrobial activity. Phenolic hydroxyl (-OH) and nitro (-NO2) groups, for instance, have been observed to enhance the antimicrobial activity of Schiff bases, likely due to their electronic influence. nih.gov

Steric factors, such as the size and shape of substituents, also play a pivotal role. The bulkiness of a substituent can either promote or hinder the binding of the molecule to its target site. In the context of 4-aryl-6-chloro-quinoline derivatives, the substitution pattern on the aryl ring at the C-4 position would introduce varied steric profiles, which in turn affects their anti-HBV activity. nih.gov A delicate balance between the electronic and steric properties of the substituents is often required to achieve optimal biological potency.

Interactive Table 2: Physicochemical Properties and Biological Potency

Compound IDSubstituent (Position)Electronic EffectSteric EffectBiological PotencyReference
4 -Cl (6)Electron-withdrawingModerateModulates activity ontosight.ai
5 -OH (on Schiff base)Electron-donatingSmallEnhances antimicrobial activity nih.gov
6 -NO2 (on Schiff base)Electron-withdrawingModerateEnhances antimicrobial activity nih.gov

Impact of Halogen Substitution on Derivative Activity

The presence and position of halogen substituents on the quinoline ring are critical determinants of the biological activity of its derivatives. The 6-chloro group in this compound is a key feature that significantly influences the molecule's properties. Halogens can affect the lipophilicity, electronic character, and metabolic stability of a compound, all of which are important for its pharmacological profile.

Furthermore, the type of halogen can also play a role. Different halogens (e.g., fluorine, chlorine, bromine) have varying sizes and electronegativities, which can lead to different biological outcomes. While direct comparative studies on a series of 6-haloquinoline-4-carbaldehyde derivatives are not extensively documented in the provided context, the general principles of medicinal chemistry suggest that such variations would indeed lead to differences in biological activity.

In a broader context of quinoline derivatives, the introduction of a halogen can lead to enhanced biological activity. For instance, certain halogenated quinoline derivatives have shown potent antimicrobial effects. The presence of the chloro group in this compound derivatives is therefore a key contributor to their biological potential, and its interplay with other substituents is a central theme in their structure-activity relationship studies.

Applications in Chemical Biology and Advanced Drug Design Principles

Exploration of Derivatives as Enzyme Inhibitors

Derivatives of 6-chloroquinoline-4-carbaldehyde have shown promise as inhibitors of various enzymes crucial for the survival and proliferation of pathogens and cancer cells. For instance, novel quinoline-carbaldehyde derivatives have been identified as specific and potent inhibitors of Methionine aminopeptidase (B13392206) 1 of Leishmania donovani (LdMetAP1), an enzyme essential for the parasite's N-terminal methionine processing. nih.gov Two lead compounds, HQ14 and HQ15, were found to compete with the substrate for binding to the catalytic active site of LdMetAP1 with high affinity. nih.gov Notably, these inhibitors displayed significantly less effectiveness against the human homolog, HsMetAP1, suggesting a degree of selectivity that is critical for therapeutic development. nih.gov

Furthermore, quinoline-3-carbaldehyde hydrazone derivatives have been investigated for their inhibitory action against DNA topoisomerase IV. nih.gov Molecular docking studies of a particularly active compound against Methicillin-resistant Staphylococcus aureus (MRSA), 3q6, revealed a hydrogen bond between the quinoline (B57606) nitrogen and the ARG132 residue in the active site of DNA topoisomerase IV, indicating a potential mechanism of enzyme inhibition. nih.gov In another study, novel 1,2,4-triazine-quinoline hybrids, synthesized from 2-chlorosubstituted quinoline-3-carbaldehydes, were identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX), enzymes involved in inflammatory responses. nih.gov

Investigation of Derivatives for Modulating Cellular Pathways

The influence of this compound derivatives extends to the modulation of fundamental cellular processes, including cell cycle progression and programmed cell death (apoptosis), making them attractive candidates for anticancer drug development.

Cell Cycle Arrest Mechanisms

Quinoline derivatives have been shown to exert their anticancer effects by inducing cell cycle arrest. nih.gov While the specific mechanisms for derivatives of this compound are a part of the broader research into quinoline compounds, the general principle involves halting the progression of the cell cycle at specific checkpoints, thereby preventing the proliferation of cancer cells. nih.gov

Apoptosis Induction Pathways

A significant body of research highlights the ability of quinoline derivatives to trigger apoptosis in cancer cells. nih.gov For example, a series of 6-cinnamamido-quinoline-4-carboxamide derivatives were found to induce autophagy and subsequently trigger massive apoptosis, as evidenced by the activation of caspase-9 and cleavage of PARP. nih.gov These derivatives appear to disrupt lysosome function, which in turn impairs autophagy flux and leads to apoptotic cell death. nih.gov Similarly, certain chromene derivatives have been shown to induce apoptosis by regulating apoptotic genes like BCL2 and increasing the release of cytochrome C, which initiates the caspase cascade. nih.gov Chalcone derivatives have also been demonstrated to reduce cellular apoptosis in lung tissues. nih.gov

DNA Interaction Mechanisms

The interaction with DNA is another mechanism through which quinoline derivatives exhibit their biological activity. nih.gov Some quinoline-based anticancer drugs are known to target DNA. nih.gov In the case of quinoline-3-carbaldehyde hydrazone derivatives, molecular docking studies have suggested direct interaction with DNA topoisomerase IV, an enzyme that plays a crucial role in DNA replication and organization. nih.gov

Role as Synthons in Complex Molecular Architectures

This compound serves as a versatile synthon, or building block, for the creation of more complex and pharmacologically relevant molecules. Its aldehyde functional group is readily amenable to a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. For example, it has been used as a precursor in the synthesis of dihydropyrimidines, 1,3,4-oxadiazole (B1194373) derivatives, and other heterocyclic systems through reactions like the Biginelli reaction. mdpi.com Furthermore, it has been utilized in condensation reactions with various amines and hydrazines to generate a wide array of Schiff bases and hydrazones, which themselves are important classes of bioactive compounds. nih.govresearchgate.net The synthesis of novel 1,2,4-triazine-quinoline hybrids also relies on the condensation of substituted quinoline-3-carbaldehydes. nih.gov

Broader Utility in Antimicrobial and Antimalarial Research

The quinoline core is historically significant in the development of antimicrobial and antimalarial drugs, and derivatives of this compound continue this legacy.

Antimicrobial Activity: Hydrazone derivatives of quinoline-3-carbaldehyde have demonstrated promising antimicrobial activity. nih.gov Specifically, certain compounds have shown notable efficacy against MRSA. nih.gov Additionally, 7-chloroquinolin-4-yl arylhydrazone derivatives have been evaluated for their in vitro antifungal activity against a range of oral fungi, with several compounds exhibiting minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the standard antifungal drug fluconazole. researchgate.net

Applications in Anti-inflammatory and Anticancer Research

The quinoline scaffold is a prominent structural motif in a multitude of pharmacologically active compounds, drawing significant attention in the fields of medicinal chemistry for its diverse therapeutic applications. Derivatives of quinoline have been extensively investigated for their potential as anti-inflammatory and anticancer agents. While direct and extensive research on this compound is not broadly documented in publicly available literature, the activities of structurally related quinoline and quinazoline (B50416) derivatives provide a strong basis for its potential in these research areas.

Quinoline derivatives have demonstrated significant anti-inflammatory properties. researchgate.netresearchgate.net For instance, some 4-hydroxyquinoline (B1666331) derivatives have shown notable in vivo anti-inflammatory activity. researchgate.net The anti-inflammatory potential of quinoline derivatives is often attributed to their ability to modulate inflammatory pathways. For example, certain quinoline derivatives have been shown to reduce the production of pro-inflammatory mediators. nih.gov The search for novel and less toxic anti-inflammatory drugs is a continuous effort, and nitrogen-containing heterocyclic compounds like quinolines are considered valuable scaffolds in this pursuit. researchgate.net The anti-inflammatory and analgesic activities of some quinoline derivatives have been evaluated using established models like the carrageenan-induced paw edema assay, with some compounds showing effects comparable to the well-known anti-inflammatory drug, diclofenac (B195802) sodium. researchgate.net

In the realm of anticancer research, the quinoline core is a key component of numerous approved and experimental drugs. The conjugation of quinoline with other pharmacophores, such as chalcones, has been a successful strategy in developing potent anticancer agents. rsc.org These hybrid molecules have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of tubulin polymerization, various kinases, and topoisomerases, as well as by inducing DNA cleavage. rsc.org

Derivatives of the closely related 6-chloro-quinazolinone have also been synthesized and evaluated for their antitumor activities. A series of novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated good in vitro activity against a panel of human cancer cell lines, including MGC-803 (gastric cancer), Bcap-37 (breast cancer), and PC3 (prostate cancer) cells. nih.gov Two compounds from this series, 5a and 5f, were particularly active and were found to induce apoptosis in cancer cells. nih.gov

Furthermore, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been investigated as anticancer agents targeting the phosphatidylinositol 3-kinase (PI3Kα) pathway, which is a crucial target in cancer drug design. nih.gov Several derivatives in this series showed distinct antiproliferative activity against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. nih.gov

The anticancer potential of chloroquinoline derivatives is further highlighted by studies on 7-chloroquinolinehydrazones. These compounds have exhibited significant cytotoxic activity against a broad panel of 60 human cancer cell lines, with some derivatives showing submicromolar GI50 values across nine different tumor types. nih.gov

The following table summarizes the anticancer activity of selected quinoline and quinazoline derivatives, providing an indication of the potential for new compounds based on the 6-chloroquinoline (B1265530) scaffold.

Table 1: Anticancer Activity of Selected Quinoline and Quinazoline Derivatives

Compound ClassCancer Cell LinesActivity HighlightsReference
6-chloro-quinazolin derivatives (5a and 5f)MGC-803 (gastric), Bcap-37 (breast)Induced apoptosis, with apoptosis ratios of 31.7% and 21.9% at 10 µM in MGC-803 cells after 24 hours of treatment. nih.gov
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamidesCaco-2 (colorectal adenocarcinoma), HCT-116 (colon carcinoma)Compounds 19 and 21 showed IC50 values of 17.0 µM and 18.9 µM against Caco-2, and 5.3 µM and 4.9 µM against HCT-116, respectively. nih.gov
7-chloroquinolinehydrazonesNCI-60 panel (9 tumor types)Exhibited good cytotoxic activity with submicromolar GI50 values on a large panel of cell lines. nih.gov

Photophysical Properties of Derivatives

The photophysical properties of quinoline derivatives are of significant interest due to their potential applications in various fields, including the development of fluorescent probes for biological imaging and optoelectronic devices. Quinolines are known to be weakly fluorescent in their neutral state compared to their isoelectronic hydrocarbon counterparts. nih.gov However, their fluorescence can be significantly enhanced through various chemical modifications and environmental factors.

One of the most effective methods to enhance the fluorescence of quinolines is through protonation. rsc.org The use of strong acids can lead to a substantial increase in fluorescence intensity. For example, a more than 50-fold increase in the fluorescence of isoquinoline (B145761) has been observed with the addition of trifluoroacetic acid or benzenesulfonic acid. rsc.org This enhancement is attributed to the formation of the protonated quinolinium cation. The fluorescence spectra of quinolines can also be influenced by the surrounding solvent, a phenomenon known as solvatochromism. researchgate.net

The introduction of different substituents at various positions on the quinoline ring can also dramatically alter their photophysical properties. The nature and position of these substituents play a critical role in determining the absorption and emission characteristics of the resulting molecules. acs.org For instance, the insertion of phenyl, nitro, amino, and dimethylamino groups can lead to changes in the electronic properties and, consequently, the photophysical behavior of quinoline derivatives. researchgate.net

In a study on polysubstituted quinazolines, which are structurally related to quinolines, the influence of various aryl substituents on their absorption and emission spectra was investigated. nih.gov The electronic properties of these compounds were studied by UV/Vis and fluorescence spectroscopy. The results indicated that the intramolecular charge transfer (ICT) characteristics, which are crucial for fluorescence, are highly dependent on the nature and position of the substituents on the quinazoline core. nih.gov For example, the emission intensity of 2-(4-methoxyphenyl) derivatives was found to be influenced by the electron-donating effect of other aryl rings within the molecule. nih.gov

The development of quinoline-based fluorescent complexes with metal ions such as Al(3+), Mg(2+), Zn(2+), and Cd(2+) has also been explored. nih.gov Complexes of 5-chloro-8-hydroxyquinoline (B194070) with these metals exhibited intense luminescence, with quantum yields varying depending on the coordinated metal. nih.gov This suggests that derivatives of this compound could also form fluorescent metal complexes with interesting photophysical properties.

The following table provides a general overview of the factors influencing the photophysical properties of quinoline derivatives.

Table 2: Factors Influencing Photophysical Properties of Quinoline Derivatives

FactorEffect on Photophysical PropertiesExamplesReferences
Protonation Significant enhancement of fluorescence intensity. Shifts in absorption and emission spectra.Isoquinoline treated with trifluoroacetic acid shows a >50-fold increase in fluorescence. Benzo[h]quinoline shows a 50 nm shift in fluorescence maximum upon protonation. nih.govrsc.org
Substituents Alters absorption and emission wavelengths, and quantum yields through electronic effects (electron-donating or -withdrawing) and steric effects. Can facilitate intramolecular charge transfer (ICT).Phenyl, nitro, amino, and dimethylamino groups modify the photophysical properties of quinolines. Aryl substituents on quinazolines influence ICT and emission intensity. researchgate.netnih.gov
Metal Complexation Can lead to the formation of highly luminescent complexes. The choice of metal ion can tune the emission properties.Complexes of 5-chloro-8-hydroxyquinoline with Al(3+), Mg(2+), Zn(2+), and Cd(2+) exhibit intense luminescence. nih.gov
Solvent Can cause shifts in the absorption and emission spectra (solvatochromism) due to differences in solvent polarity and hydrogen bonding capacity.The photophysical properties of quinoline derivatives have been studied in various solvents to understand the solvatochromic effect. researchgate.net

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-Chloroquinoline-4-carbaldehyde, and how do reaction conditions influence method selection?

  • Methodological Answer : Classical protocols like the Gould–Jacob and Friedländer reactions are foundational for quinoline derivatives. Transition metal-catalyzed reactions (e.g., palladium-mediated cross-coupling) and green chemistry approaches (e.g., ionic liquid solvents) offer higher regioselectivity . Factors such as substrate availability, solvent polarity (e.g., DMF vs. toluene), and catalyst efficiency (e.g., Cu vs. Pd) critically impact yield and purity. Prioritize methods with published reproducibility, and validate via HPLC or GC-MS.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adopt hazard controls aligned with H303+H313+H333 safety codes: use fume hoods, nitrile gloves, and sealed containers to prevent inhalation/contact. Waste must be segregated and treated by certified facilities to avoid environmental contamination. Reference OSHA guidelines for chlorinated compound disposal .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and purity.
  • XRD : Refine crystal structures via SHELXL (SHELX suite) for precise bond-length/angle analysis .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data for this compound?

  • Methodological Answer : Cross-validate literature data by replicating experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Use statistical tools (e.g., ANOVA) to assess batch variability. Investigate unaccounted variables (e.g., trace moisture in solvents) via controlled DOE (Design of Experiments) .

Q. What computational strategies predict the bioactivity or reaction pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Model electron-density maps to identify reactive sites (e.g., aldehyde group).
  • Molecular Docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina.
  • MD Simulations : Assess stability in biological matrices (e.g., lipid bilayers) via GROMACS .

Q. How can crystallographic refinement of this compound using SHELX be optimized for twinned or low-resolution data?

  • Methodological Answer : For twinned crystals, employ SHELXD for phase determination and SHELXL for twin-law refinement. Adjust parameters like TWIN and BASF to account for domain orientation. High-resolution data may require anisotropic displacement parameters (ADPs) for thermal motion modeling .

Q. What experimental design principles ensure robust biological activity assays for this compound derivatives?

  • Methodological Answer :

  • Positive/Negative Controls : Include known inhibitors (e.g., kinase inhibitors) and solvent blanks.
  • Dose-Response Curves : Use 8–12 concentration points to calculate IC50_{50} values via nonlinear regression.
  • Statistical Validation : Apply Student’s t-test or Mann-Whitney U-test for significance (p < 0.05) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer : Re-examine force field parameters (e.g., AMBER vs. CHARMM) in simulations. Experimentally validate computational hypotheses via kinetic studies (e.g., stopped-flow spectroscopy) or isotopic labeling (e.g., 13C^{13}C-tracking) .

Q. What steps mitigate batch-to-batch variability in synthetic protocols for this compound?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR or Raman spectroscopy.
  • Quality Control : Implement USP/ICH guidelines for purity thresholds (e.g., ≥95% by HPLC).
  • DoE Optimization : Use response surface methodology (RSM) to identify critical process parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.